molecular formula C8H15N5 B3182457 1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine CAS No. 76766-46-6

1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine

Cat. No.: B3182457
CAS No.: 76766-46-6
M. Wt: 181.24 g/mol
InChI Key: CRKFVFNBXQJZJB-UHFFFAOYSA-N
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Description

1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is a chemical compound with the molecular formula C8H15N5. It is known for its unique spirocyclic structure, which consists of a triazine ring fused to a spirocyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine typically involves the reaction of appropriate amines with triazine derivatives. One common method involves the cyclization of a triazine precursor with a diamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Scientific Research Applications

1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has been studied for its potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has explored its use in developing new therapeutic agents, particularly for targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can vary depending on the specific application, but often include inhibition of key metabolic processes or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazaspiro[5.5]undeca-1,3-diene-2,4-diamine is unique due to its specific spirocyclic structure and the versatility it offers in chemical synthesis and biological applications. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .

Properties

IUPAC Name

1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N5/c9-6-11-7(10)13-8(12-6)4-2-1-3-5-8/h1-5H2,(H5,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKFVFNBXQJZJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(NC(=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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